molecular formula C16H32O2 B1605018 2-Methylpentadecanoic acid CAS No. 25354-92-1

2-Methylpentadecanoic acid

Cat. No. B1605018
CAS RN: 25354-92-1
M. Wt: 256.42 g/mol
InChI Key: XEFOHUNTIRSZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpentadecanoic acid is a natural product found in Myrmekioderma rea, Agelas, and other organisms with data available.

Scientific Research Applications

Myocardial Ischemia Detection

2-Methylpentadecanoic acid derivatives, particularly those with iodine labeling like 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA), have been studied for their potential in detecting viable myocardial regions in ischemic myocardium. These derivatives are useful for identifying myocardial ischemic injury and can differentiate between viable and nonviable myocardial regions during acute and subacute stages of the disease (Hasegawa et al., 2002).

Biochemical Synthesis

2-Methylpentadecanoic acid has been utilized in the synthesis of naturally occurring compounds, such as sex pheromones in moths and other species. The synthesis processes often involve catalytic conjugate addition under specific conditions, highlighting the acid's role in the creation of biologically significant compounds (Singh et al., 2001).

Rumen Fermentation Studies

In the field of animal nutrition, studies have examined the profiles of odd- and branched-chain fatty acids, including 2-Methylpentadecanoic acid, in rumen fermentation. These studies assess the impact of these acids on rumen fermentation parameters, microbial protein synthesis, and bacterial populations, contributing to a better understanding of animal digestive processes (Xin et al., 2020).

Cardiac Imaging and Evaluation

Various studies have explored the use of iodinated 2-Methylpentadecanoic acid derivatives for cardiac imaging. These compounds have been used to evaluate myocardial uptake in conditions like hypertrophic cardiomyopathy and for the detection of ischemic lesions in the heart. This research underscores the potential of these compounds in non-invasive cardiac diagnostics (Kawai et al., 2001).

Lymphatic System Imaging

2-Methylpentadecanoic acid derivatives, particularly those labeled with isotopes like Iodine-123, have been employed in imaging studies of the lymphatic system. These studies aim to localize lymphatic leakage sites, contributing significantly to the diagnosis and treatment of conditions like chylothorax (Takanami et al., 2012).

properties

CAS RN

25354-92-1

Product Name

2-Methylpentadecanoic acid

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2-methylpentadecanoic acid

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18)

InChI Key

XEFOHUNTIRSZAC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(C)C(=O)O

Other CAS RN

72000-71-6
25354-92-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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